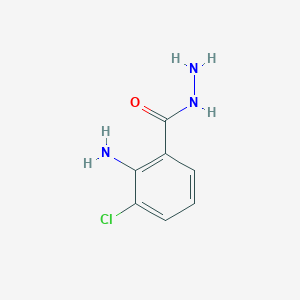
4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is an organic compound with a molecular formula of C7H11ClN2O2. It is a colorless solid that has a melting point of 110-112 °C and is soluble in water, ethanol, and ether. It is an important intermediate in organic synthesis and is used in the production of drugs, agrochemicals, and other organic compounds.
Scientific Research Applications
4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine has a wide range of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, such as drugs, agrochemicals, and other organic compounds. It is also used as a reagent in chemical reactions and as a catalyst in organic synthesis. Additionally, it has been used in the synthesis of various polymers and in the preparation of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is related to its ability to react with other molecules. It can react with other molecules to form new compounds, which can then be used for various purposes. For example, it can react with other organic compounds to form polymers, which can be used in the production of plastics and other materials. Additionally, it can react with other molecules to form drugs and agrochemicals, which can be used for various medical and agricultural purposes.
Biochemical and Physiological Effects
4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic compound and is not known to have any adverse effects on humans or animals. Additionally, it has been shown to be a relatively stable compound and is not known to degrade in the environment.
Advantages and Limitations for Lab Experiments
4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine has several advantages for lab experiments. It is a relatively stable compound, so it can be used in a variety of reactions without the need for additional protection. Additionally, it is a relatively non-toxic compound, so it is safe to handle in a laboratory setting. However, it is important to note that it is flammable, so it should be handled with care.
Future Directions
There are several potential future directions for research involving 4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine. One potential area of research is in the synthesis of new organic compounds, as it can be used as a starting material in the synthesis of various organic compounds. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in the production of drugs and agrochemicals. Finally, further research could be conducted on its potential environmental effects, as it is a relatively stable compound and is not known to degrade in the environment.
Synthesis Methods
4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine can be synthesized in a two-step process. The first step involves the reaction of 2-methoxyethanol and 4-chloro-6-methylpyrimidine in the presence of a base catalyst such as potassium carbonate. This reaction yields 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine and potassium chloride. The second step involves the reaction of the 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine with an acid catalyst such as hydrochloric acid to form the desired product.
properties
IUPAC Name |
4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-6-5-7(9)11-8(10-6)13-4-3-12-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYOZUGOXIQSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)



![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)




![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)